molecular formula C10H9Cl2N B1626819 4-Chloro-2-methylquinoline hydrochloride CAS No. 83260-96-2

4-Chloro-2-methylquinoline hydrochloride

Cat. No. B1626819
CAS RN: 83260-96-2
M. Wt: 214.09 g/mol
InChI Key: YKQFIEOONXBILL-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline hydrochloride is a heterocyclic organic compound with the chemical formula C10H8ClN . It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. Quinolines have versatile applications in industrial and synthetic organic chemistry, making them essential scaffolds for drug discovery and medicinal chemistry .


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to quinoline synthesis .

For instance, the Doebner–von Miller reaction is a well-known method for synthesizing 2-methylquinoline derivatives. Researchers have successfully employed this protocol to obtain 2-methylquinoline compounds .


Chemical Reactions Analysis

The synthesis of 2-methylquinoline involves various techniques. One notable method is the Doebner–von Miller reaction , which utilizes aniline and acrolein in the presence of a strong acid. This reaction yields 2-methylquinoline derivatives .

Future Directions

: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review

properties

IUPAC Name

4-chloro-2-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQFIEOONXBILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483129
Record name 4-Chloro-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylquinoline hydrochloride

CAS RN

83260-96-2
Record name 4-Chloro-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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